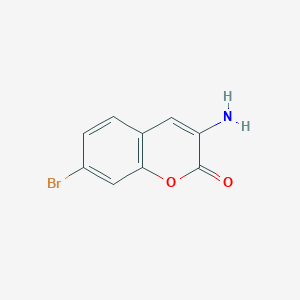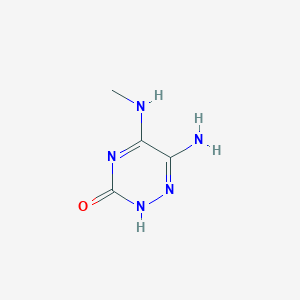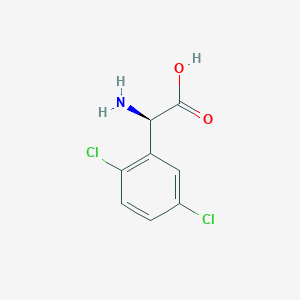
(R)-2-amino-2-(2,5-dichlorophenyl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety, forming a hydrochloride salt. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-amino-2-(2,5-dichlorophenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during each step to prevent side reactions.
Purification: Using recrystallization or chromatography techniques to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-amino-2-(2,5-dichlorophenyl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
Uniqueness
®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological systems.
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,5-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
GIXVDSMZGIUWPA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



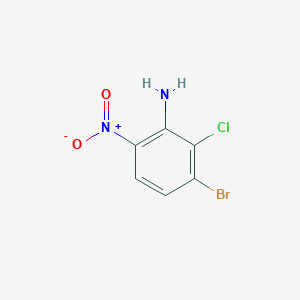
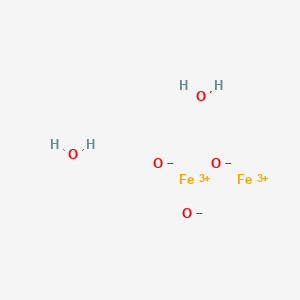

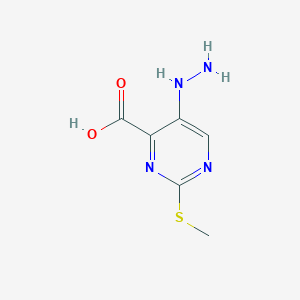
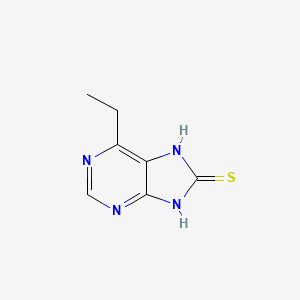
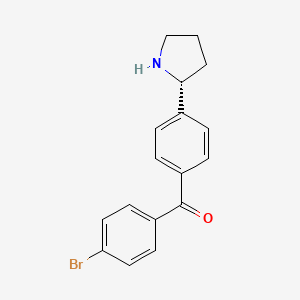
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
